molecular formula C24H36N7O17P3S-4 B1206803 propionyl-CoA CAS No. 317-66-8

propionyl-CoA

Cat. No.: B1206803
CAS No.: 317-66-8
M. Wt: 819.6 g/mol
InChI Key: QAQREVBBADEHPA-IEXPHMLFSA-J
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Description

Propanoyl-CoA, also known as propionyl coenzyme A, is a coenzyme A derivative of propionic acid. It plays a crucial role in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. Propanoyl-CoA is involved in the catabolism of odd-chain fatty acids and certain amino acids, leading to the production of energy and other essential biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl-CoA can be synthesized through several pathways. One common method involves the oxidation of odd-chain fatty acids, which yields both propanoyl-CoA and acetyl-CoA. Another pathway includes the catabolism of specific amino acids such as valine and isoleucine . The reaction conditions typically involve enzymatic processes that require specific cofactors and optimal pH and temperature conditions.

Industrial Production Methods

In industrial settings, propanoyl-CoA is often produced using engineered microbial strains. For example, Escherichia coli strains can be genetically modified to enhance the production of propanoyl-CoA by disrupting competing metabolic pathways . This method allows for the efficient and scalable production of propanoyl-CoA for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanoyl-CoA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The oxidation of propanoyl-CoA typically requires biotin-dependent this compound carboxylase and vitamin B12-dependent methylmalonyl-CoA mutase . These reactions occur under physiological conditions, with specific pH and temperature requirements.

Major Products

The major products formed from the oxidation of propanoyl-CoA include succinyl-CoA, which enters the tricarboxylic acid cycle, contributing to energy production .

Comparison with Similar Compounds

Properties

CAS No.

317-66-8

Molecular Formula

C24H36N7O17P3S-4

Molecular Weight

819.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/p-4/t13-,17-,18-,19+,23-/m1/s1

InChI Key

QAQREVBBADEHPA-IEXPHMLFSA-J

Isomeric SMILES

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

SMILES

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

317-66-8

physical_description

Solid

Synonyms

coenzyme A, propionyl-
propionyl-CoA
propionyl-coenzyme A
propionyl-coenzyme A, 3H-labeled

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Propionyl-CoA is primarily metabolized through the methylmalonyl-CoA pathway, which ultimately converts it into succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. [, , , ]

A: In contrast to even-chain fatty acids that utilize acetyl-CoA as a primer, odd-chain fatty acids are synthesized using this compound as the primer molecule by fatty acid synthase (FAS). [, , ]

A: Yes, accumulation of this compound can be toxic to cells. The methylcitrate cycle plays a critical role in detoxifying this compound by converting it to less harmful metabolites. [, , , ]

A: Yes, the accumulation of this compound can influence gene expression. For instance, in Salmonella enterica, this compound is required for the synthesis of 2-methylcitrate, which in turn acts as a coactivator for the PrpR regulatory protein. PrpR then activates the transcription of the prpBCDE operon, responsible for propionate catabolism. []

A: Yes, ¹H and ³¹P nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of enzyme-bound this compound on transcarboxylase. These studies revealed insights into the mobility and interactions of this compound when bound to this enzyme. []

A: this compound is a precursor for 3-hydroxyvalerate (3HV) monomer, a component of the bioplastic PHBV. Studies in Haloferax mediterranei revealed that the organism utilizes multiple pathways for this compound biosynthesis, influencing the 3HV content in PHBV. []

A: Studies in Schizochytrium sp. have shown that the availability of specific substrates and the activity of methylmalonyl-CoA mutase (MCM) significantly influence the flow of this compound towards odd-chain fatty acid synthesis. Limiting MCM activity increased odd-chain fatty acid accumulation. []

A: PCC is a key enzyme in the methylmalonyl-CoA pathway, catalyzing the ATP-dependent carboxylation of this compound to form methylmalonyl-CoA. This reaction is crucial for preventing the toxic buildup of this compound. [, , , , ]

A: While both enzymes activate their respective substrates to their CoA derivatives, PrpE exhibits a higher affinity for propionate compared to Acs for acetate. This difference ensures efficient this compound synthesis even at low propionate concentrations. [, ]

A: This enzyme, found in organisms like Chloroflexus aurantiacus, exhibits bifunctionality. It catalyzes both the cleavage of l-malyl-CoA and the condensation of glyoxylate with this compound, streamlining the 3-hydroxypropionate cycle. []

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